molecular formula C15H18N6O B1683950 Olomoucine CAS No. 101622-51-9

Olomoucine

Katalognummer B1683950
CAS-Nummer: 101622-51-9
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: GTVPOLSIJWJJNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olomoucine is a 9H-purine that is substituted by a (2-hydroxyethyl)nitrilo, benzylnitrilo and a methyl group at positions 2,6 and 9, respectively . It is a cyclin-dependent kinase inhibitor . It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor . It is a member of 2,6-diaminopurines and a member of ethanolamines .


Synthesis Analysis

Olomoucine inhibits DNA synthesis in interleukin-2-stimulated T lymphocytes (CTLL-2 cells) and triggers a G1 arrest similar to interleukin-2 deprivation . Both cdc2 and cdk2 kinases (immunoprecipitated from nocodazole- and hydroxyurea-treated CTLL-2 cells, respectively) are inhibited by olomoucine .


Molecular Structure Analysis

Olomoucine belongs to the class of organic compounds known as 6-alkylaminopurines . These are compounds that contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Chemical Reactions Analysis

Olomoucine treatment can reduce infarct volume and improve functional recovery . It also inhibits cell proliferation and diminishes nitric oxide production and cytokine gene expression, in lipopolysaccharide-stimulated murine RAW264.7 macrophages .


Physical And Chemical Properties Analysis

The molecular formula of Olomoucine is C15H18N6O . The molecular weight is 298.34 g/mol . The IUPAC name is 2- [ [6- (benzylamino)-9-methylpurin-2-yl]amino]ethanol .

Wissenschaftliche Forschungsanwendungen

Stroke Recovery

Olomoucine has been studied for its effects on recovery following photothrombotic stroke . It was found that treatment with Olomoucine did not significantly affect the infarct volume, but it did modify functional recovery . The effects on recovery were test-dependent, suggesting that skilled tasks requiring specific training and general measures of motor function can be differentially modified by some interventions .

Cell Cycle Inhibition

Olomoucine is known as a cell cycle inhibitor . It has been used in research to study the effects of cell cycle inhibition on various cellular processes . For instance, it has been found to influence neurological function and alter the responses of peri-infarct glia without reducing infarction .

Cancer Research

In cancer research, Olomoucine is used as a CDK inhibitor . It inhibits CDK1, CDK2, and CDK5, and can also inhibit ERK1 kinase at higher concentrations . Its use in cancer research helps in understanding the role of these kinases in cancer progression and in developing potential therapeutic applications .

Research on Cellular Effects

The cellular effects of Olomoucine have been investigated in a variety of plant and animal models . For instance, it has been found to inhibit the G1S transition of unicellular algae and block the development of certain types of gametophytes .

Neuroinflammation

Olomoucine has been used in research on neuroinflammation, particularly in the context of stroke . It has been found to influence the responses of peri-infarct microglia and astrocytes, which play an important role in recovery following stroke .

Protein Kinase Research

Olomoucine is used in protein kinase research due to its ability to inhibit certain kinases . This helps in understanding the role of protein phosphorylation in various cellular processes and diseases .

Wirkmechanismus

Target of Action

Olomoucine primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Specifically, it inhibits CDK1, CDK2, and CDK5 . These kinases are essential for the control of the cell cycle and are involved in processes such as cell proliferation and differentiation .

Mode of Action

Olomoucine acts as a competitive inhibitor of ATP in cyclin-dependent kinases . It binds to these kinases, thereby preventing their normal function and disrupting the cell cycle . This interaction with its targets leads to changes in cell proliferation and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by Olomoucine is the MAP kinase signal transduction pathway . This pathway plays a key role in regulating cell functions such as growth and differentiation. By inhibiting CDKs, Olomoucine disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .

Pharmacokinetics

It is known that olomoucine is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of Olomoucine’s action primarily involve changes in cell proliferation and differentiation. By inhibiting CDKs, Olomoucine disrupts the cell cycle, which can lead to decreased cell proliferation . This has been observed in various cell types, including neuroepithelial cells and cancer cells .

Action Environment

The action, efficacy, and stability of Olomoucine can be influenced by various environmental factors. For example, in the context of stroke, Olomoucine has been shown to influence recovery and peri-infarct changes . .

Zukünftige Richtungen

Olomoucine treatment modified functional recovery in the absence of significant changes in infarct volume . The effects on recovery were markedly test dependent, adding to evidence that skilled tasks requiring specific training and general measures of motor function can be differentially modified by some interventions . The altered recovery was not associated with specific changes in key responses of peri-infarct microglia, even though these cells were considered a likely target for early olomoucine treatment .

Eigenschaften

IUPAC Name

2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVPOLSIJWJJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144068
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Olomoucine

CAS RN

101622-51-9
Record name Olomoucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101622-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olomoucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olomoucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name olomoucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLOMOUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 °C
Record name Olomoucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Olomoucine
Reactant of Route 2
Reactant of Route 2
Olomoucine
Reactant of Route 3
Reactant of Route 3
Olomoucine
Reactant of Route 4
Reactant of Route 4
Olomoucine
Reactant of Route 5
Reactant of Route 5
Olomoucine
Reactant of Route 6
Reactant of Route 6
Olomoucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.